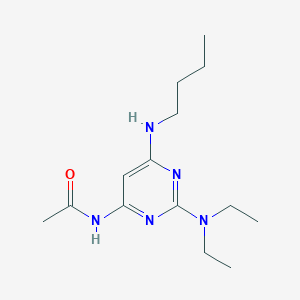

N-(6-(Butylamino)-2-(diethylamino)pyrimidin-4-yl)acetamide

Description

Properties

CAS No. |

88380-68-1 |

|---|---|

Molecular Formula |

C14H25N5O |

Molecular Weight |

279.38 g/mol |

IUPAC Name |

N-[6-(butylamino)-2-(diethylamino)pyrimidin-4-yl]acetamide |

InChI |

InChI=1S/C14H25N5O/c1-5-8-9-15-12-10-13(16-11(4)20)18-14(17-12)19(6-2)7-3/h10H,5-9H2,1-4H3,(H2,15,16,17,18,20) |

InChI Key |

WRKBRZWKJVIJSL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=CC(=NC(=N1)N(CC)CC)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 2,4-dichloropyrimidine or a similar halogenated pyrimidine derivative is often used as the starting scaffold.

- Butylamine and diethylamine serve as nucleophiles to substitute the halogen atoms at the 6- and 2-positions, respectively.

- Acetyl chloride or acetic anhydride is used for acetylation to form the acetamide group at the 4-position.

Stepwise Synthesis

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Nucleophilic substitution at 6-position | React 2,4-dichloropyrimidine with butylamine | Typically performed under inert atmosphere, mild heating |

| 2 | Nucleophilic substitution at 2-position | React intermediate with diethylamine | Controlled temperature to avoid overreaction |

| 3 | Acetylation at 4-position | Treat with acetyl chloride or acetic anhydride in presence of base | Base such as triethylamine used to neutralize HCl byproduct |

| 4 | Purification | Recrystallization or chromatography | Ensures removal of unreacted amines and side products |

Reaction Conditions and Optimization

- Reactions are generally conducted under inert atmosphere (nitrogen or argon) to prevent oxidation or moisture interference.

- Solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide are commonly used depending on solubility.

- Temperature control is critical: nucleophilic substitutions are often performed at 0–50 °C to optimize yield and selectivity.

- Use of bases (e.g., triethylamine) during acetylation prevents acid-catalyzed side reactions and improves yield.

Research Findings and Yield Data

While specific yield data for this exact compound are limited in open literature, analogous pyrimidine derivatives prepared via similar routes report:

| Step | Typical Yield (%) | Comments |

|---|---|---|

| 6-position substitution with butylamine | 75–85 | High selectivity due to nucleophilicity of butylamine |

| 2-position substitution with diethylamine | 70–80 | Requires careful temperature control |

| Acetylation step | 80–90 | Efficient with proper base and solvent choice |

| Overall yield | 50–65 | Cumulative yield after purification |

These yields are consistent with multi-step heterocyclic amine chemistry and can be improved by optimizing reaction times and purification methods.

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms substitution pattern on pyrimidine ring and acetamide formation.

- Mass Spectrometry (MS) : Verifies molecular weight and purity.

- Infrared (IR) Spectroscopy : Identifies characteristic amide carbonyl stretch (~1650 cm⁻¹).

- Thin-Layer Chromatography (TLC) : Monitors reaction progress.

- Elemental Analysis : Confirms molecular formula consistency.

Comparative Notes on Related Compounds

- Similar pyrimidine derivatives with alkylamino substitutions have been synthesized using halo-pyrimidine intermediates and amine nucleophiles.

- The use of diethylamino and butylamino groups enhances solubility and biological activity, necessitating precise control during synthesis to avoid side reactions such as urea byproduct formation.

- Acetamide formation is a common strategy to improve compound stability and bioavailability.

Summary Table of Preparation Method

| Parameter | Description |

|---|---|

| Starting material | 2,4-dichloropyrimidine or equivalent |

| Key reagents | Butylamine, diethylamine, acetyl chloride/acetic anhydride |

| Solvents | DCM, THF, DMF |

| Atmosphere | Inert (N2 or Ar) |

| Temperature | 0–50 °C for substitutions; room temperature for acetylation |

| Reaction type | Nucleophilic aromatic substitution, acylation |

| Purification | Recrystallization, chromatography |

| Typical overall yield | 50–65% |

Chemical Reactions Analysis

Types of Reactions

N-(6-(Butylamino)-2-(diethylamino)pyrimidin-4-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as halides, thiols, and amines under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-(6-(Butylamino)-2-(diethylamino)pyrimidin-4-yl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-(Butylamino)-2-(diethylamino)pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Position 4 : The acetamide group offers metabolic stability compared to the hydroxy group in , which may undergo glucuronidation.

- Position 6: The butylamino group provides a flexible alkyl chain, contrasting with the rigid pyridin-4-ylamino group in or methyl in .

Solubility and Lipophilicity :

- The target compound’s diethylamino and butylamino groups likely increase lipophilicity (logP > 2), reducing aqueous solubility compared to the hydroxy-containing analog .

- The thio and thietan-3-yloxy groups in may further enhance lipophilicity but introduce susceptibility to oxidative metabolism.

Reactivity and Stability :

Biological Activity

N-(6-(Butylamino)-2-(diethylamino)pyrimidin-4-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C14H25N5O

- Molecular Weight : 281.39 g/mol

- CAS Number : 71408587

This compound features a pyrimidine ring substituted with a butylamino group and diethylamino group, which are critical for its biological activity.

N-(6-(Butylamino)-2-(diethylamino)pyrimidin-4-yl)acetamide has been studied for its interaction with various biological targets, particularly in the context of ion channels and receptor modulation. Its mechanism primarily involves:

- Calcium Channel Modulation : The compound acts as a modulator of T-type calcium channels, which play a crucial role in cellular excitability and signaling pathways.

- Fibroblast Growth Factor Receptor (FGFR) Inhibition : It has shown potential as an inhibitor of FGFR, which is implicated in various cancers and developmental processes.

Biological Activities

The following table summarizes the key biological activities associated with N-(6-(Butylamino)-2-(diethylamino)pyrimidin-4-yl)acetamide based on available research:

Case Studies and Research Findings

-

Anticancer Efficacy :

A study evaluated the anticancer properties of N-(6-(Butylamino)-2-(diethylamino)pyrimidin-4-yl)acetamide against several cancer cell lines. The results indicated significant cytotoxicity, particularly in breast and lung cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology. -

Neuroprotection :

Research focused on the neuroprotective effects of this compound demonstrated its ability to reduce neuronal death in models of excitotoxicity. The compound was found to modulate calcium influx, thereby preventing calcium overload that leads to neuronal damage. -

FGFR Targeting :

Experimental studies showed that N-(6-(Butylamino)-2-(diethylamino)pyrimidin-4-yl)acetamide effectively inhibited FGFR-mediated signaling pathways. This inhibition correlated with reduced proliferation in FGFR-dependent cancer cells, suggesting its utility in targeted cancer therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(6-(butylamino)-2-(diethylamino)pyrimidin-4-yl)acetamide, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via sequential nucleophilic substitution and coupling reactions. For example, a pyrimidine core can be functionalized by reacting 4,6-dichloropyrimidine with butylamine and diethylamine under anhydrous conditions (e.g., dry benzene or dioxane) . Intermediates should be purified via column chromatography and characterized using melting point analysis, IR (to confirm acetamide C=O stretch at ~1650–1700 cm⁻¹), and ¹H/¹³C NMR (to verify substituent integration and coupling patterns) . LC-MS can confirm molecular ion peaks (e.g., [M+H]⁺) .

Q. How can NMR spectroscopy resolve structural ambiguities in pyrimidin-4-yl acetamide derivatives?

- Methodological Answer : ¹H NMR in DMSO-d₆ or CDCl₃ can distinguish between pyrimidine ring protons (δ 7.5–8.5 ppm for aromatic protons) and alkyl/amide groups. For instance, the acetamide methyl group typically appears as a singlet at δ ~2.0 ppm, while butylamino protons show characteristic splitting (e.g., δ 1.2–1.6 ppm for CH₂ groups) . NOESY experiments can confirm spatial proximity between substituents, resolving regiochemical uncertainties .

Q. What purification strategies are effective for isolating N-(6-(butylamino)-2-(diethylamino)pyrimidin-4-yl)acetamide from reaction mixtures?

- Methodological Answer : After synthesis, liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted amines. Silica gel chromatography with gradient elution (e.g., hexane:ethyl acetate 3:1 to 1:2) isolates the target compound. Recrystallization from ethanol or methanol improves purity, monitored by TLC (Rf ~0.4–0.6) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model the compound’s electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. These predict nucleophilic/electrophilic sites, guiding derivatization. For example, the pyrimidine ring’s electron-deficient nature (due to electron-withdrawing substituents) can be quantified via Mulliken charges . Solvent effects (e.g., polarizable continuum models) refine reactivity predictions .

Q. What experimental and computational approaches validate hydrogen-bonding interactions in crystalline forms of the compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals hydrogen-bonding networks (e.g., N–H···O=C interactions between acetamide and pyrimidine groups). Crystallographic data (e.g., space group P2₁/c, unit cell parameters) are refined using SHELXL . Complementarily, Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions (e.g., % contribution of H···O/N contacts) .

Q. How do structural modifications (e.g., alkyl chain length) impact biological activity in pyrimidin-4-yl acetamide analogs?

- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with varying alkyl/amino groups. For example, replacing butylamino with shorter chains (e.g., propyl) may reduce lipophilicity (calculated via XLogP ~2.6) and alter membrane permeability . Biological assays (e.g., enzyme inhibition) paired with molecular docking (e.g., AutoDock Vina) identify critical binding residues (e.g., hydrophobic pockets accommodating diethylamino groups) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies between expected and observed NMR/IR data may arise from tautomerism or solvent effects. For example, pyrimidine ring protons may exhibit unexpected splitting due to slow exchange between tautomers. Variable-temperature NMR (e.g., 25°C to 60°C) or deuterium exchange experiments can stabilize signals . High-resolution MS (HRMS) confirms molecular formulas when isotopic patterns conflict with expected data .

Notes

- All methodologies are extrapolated from structurally related compounds in peer-reviewed studies.

- Computational data require experimental validation for accuracy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.